Tripropan-2-yl phosphorotetrathioate
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Overview
Description
Tripropan-2-yl phosphorotetrathioate is a chemical compound with the molecular formula C9H21PS4 It is characterized by its unique structure, which includes a phosphorotetrathioate group bonded to three propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tripropan-2-yl phosphorotetrathioate typically involves the reaction of phosphorus pentasulfide with propan-2-ol under controlled conditions. The reaction proceeds as follows: [ \text{P}4\text{S}{10} + 6 \text{C}_3\text{H}_8\text{O} \rightarrow 4 \text{(C}_3\text{H}_7\text{O})_3\text{PS}_4 + 2 \text{H}_2\text{S} ] This reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tripropan-2-yl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorotetrathioate oxides.
Reduction: Reduction reactions can convert the phosphorotetrathioate group to phosphorodithioate.
Substitution: The propan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and are carried out under an inert atmosphere.
Major Products:
Oxidation: Phosphorotetrathioate oxides.
Reduction: Phosphorodithioate derivatives.
Substitution: Various alkyl or aryl phosphorotetrathioates.
Scientific Research Applications
Tripropan-2-yl phosphorotetrathioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tripropan-2-yl phosphorotetrathioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects. The pathways involved include the inhibition of phosphatase activity and the modulation of signal transduction pathways.
Comparison with Similar Compounds
Tripropan-2-yl phosphorotetrathioate can be compared with other similar compounds such as:
Tripropan-2-yl phosphorodithioate: Similar in structure but contains fewer sulfur atoms.
Tripropan-2-yl phosphorotrithioate: Contains one less sulfur atom compared to this compound.
Tripropan-2-yl phosphoropentathioate: Contains one more sulfur atom.
Uniqueness: this compound is unique due to its specific number of sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2386-41-6 |
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Molecular Formula |
C9H21PS4 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
tris(propan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21PS4/c1-7(2)12-10(11,13-8(3)4)14-9(5)6/h7-9H,1-6H3 |
InChI Key |
GYQKYJKFOKWNED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SP(=S)(SC(C)C)SC(C)C |
Origin of Product |
United States |
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